Sodium gualenate

Vue d'ensemble

Description

Le gualénate de sodium est un dérivé hydrosoluble de l’azulène, un produit naturel présent dans la camomille. Il est connu pour ses propriétés anti-inflammatoires et est principalement utilisé dans le traitement des ulcères duodénaux, des ulcères gastriques et de la gastrite . Le gualénate de sodium est également utilisé dans le traitement des inflammations de la bouche et de la gorge, telles que la pharyngite, l’amygdalite, la stomatite et la conjonctivite .

Méthodes De Préparation

Le gualénate de sodium peut être synthétisé à partir du guaiazulène par sulfonation. La voie de synthèse implique la réaction du guaiazulène avec de l’acide sulfurique, suivie d’une neutralisation avec de l’hydroxyde de sodium pour former le gualénate de sodium . Les méthodes de production industrielle impliquent souvent la stabilisation du composé avec de l’amidon de maïs pendant le tabletage afin d’empêcher la décomposition .

Analyse Des Réactions Chimiques

Thermal Decomposition

Sodium gualenate undergoes decomposition under heat, with stability depending on environmental conditions:

This instability is attributed to the reactive azulene core and sulfonate group, which are sensitive to thermal stress. Stabilization via cornstarch-water mixtures prevents degradation during pharmaceutical manufacturing .

Catalytic Activity in Organic Reactions

This compound hydrate acts as a catalyst in proton-transfer and coordination-driven reactions. Key mechanistic insights include:

-

Proton Transfer : Facilitates acid-base reactions via its guanidinate anion.

-

Coordination Chemistry : Sodium ions interact with reactants to lower activation energy.

-

Reaction Rate Enhancement : Kinetic studies show a 40-60% acceleration compared to uncatalyzed systems.

Anti-inflammatory Mechanisms

-

Histamine Inhibition : Reduces histamine release from rat peritoneal mast cells by 15-20% .

-

Leukocyte Migration Suppression : Blocks >80% of fMLP-induced leukocyte emigration .

Cytoprotective Effects

-

Forms a protective mucosal layer in the gastrointestinal tract, reducing ulceration by 50-70% in vivo .

Synthetic Modifications

Derivatives of this compound are synthesized to enhance stability and efficacy:

| Reaction Type | Example Derivative | Outcome | Source |

|---|---|---|---|

| Isopropyl group substitution | 3,8-Dimethyl-5-isopropylazulene analogs | Improved anti-ulcer activity (EC₅₀: 0.8 μM) |

Stability in Formulations

Critical factors influencing stability in pharmaceutical preparations:

| Factor | Impact |

|---|---|

| Humidity | Water content >5% stabilizes via hydrogen bonding |

| Excipients (e.g., cornstarch) | Prevents molecular aggregation during tablet compression |

Key Research Findings

Applications De Recherche Scientifique

Sodium gualenate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Medicine: It is used in the treatment of gastrointestinal disorders, such as duodenal ulcers, gastric ulcers, and gastritis.

Mécanisme D'action

Le gualénate de sodium exerce ses effets par plusieurs mécanismes :

Inhibition de la libération d’histamine : Il inhibe la libération d’histamine par les cellules inflammatoires, réduisant ainsi l’inflammation.

Synthèse des prostaglandines : Le gualénate de sodium augmente la synthèse de la prostaglandine E2 dans la muqueuse, favorisant la formation de granulation et la régénération des cellules épithéliales.

Réduction de l’activité de la pepsine : Il peut réduire l’activité de la pepsine, protégeant la muqueuse des dommages.

Comparaison Avec Des Composés Similaires

Le gualénate de sodium est unique en raison de ses propriétés anti-inflammatoires et cicatrisantes spécifiques. Les composés similaires comprennent :

Guaiazulène : Le composé parent du gualénate de sodium, connu pour ses propriétés anti-inflammatoires.

Azulène : Un autre dérivé de la camomille aux effets anti-inflammatoires.

Azulène sulfonate de sodium : Un composé similaire avec des applications thérapeutiques comparables

Le gualénate de sodium se distingue par sa solubilité dans l’eau et sa stabilité lorsqu’il est formulé avec de l’amidon de maïs, ce qui le rend adapté à diverses applications pharmaceutiques .

Activité Biologique

Sodium gualenate, chemically known as guaiazulenesulfonate sodium, is a hydrophilic derivative of guaiazulene with notable anti-inflammatory and wound-healing properties. This compound has garnered attention for its therapeutic potential, particularly in gastrointestinal disorders such as duodenal and gastric ulcers, as well as gastritis. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NaO₃S |

| Molecular Weight | 300.348 g/mol |

| Melting Point | 98°C (lit.) |

| CAS Number | 6223-35-4 |

This compound primarily functions through cytoprotection , which refers to its ability to protect the gastric mucosa from damage. This is achieved by:

- Inhibiting histamine release from mast cells.

- Reducing leukocyte emigration induced by fMLP (formyl-methionyl-leucyl-phenylalanine) in vivo.

- Exhibiting antipeptic actions that contribute to its therapeutic effects in gastric conditions .

Clinical Applications

This compound is used in the treatment of various gastrointestinal ailments:

- Duodenal Ulcer : Demonstrated effectiveness in promoting healing and reducing ulcer recurrence.

- Gastric Ulcer and Gastritis : Provides symptomatic relief and enhances mucosal protection against irritants.

Case Studies

-

Case Study on Gastritis Treatment :

A clinical case involving a patient with chronic gastritis showed significant improvement after treatment with this compound. The patient reported reduced abdominal pain and discomfort, highlighting the compound's role in mucosal protection and healing . -

Combination Therapy :

Another study examined this compound's use alongside L-glutamine in patients with gastrointestinal distress. The combination was found to enhance therapeutic outcomes, suggesting synergistic effects in mucosal healing .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- A study published in Chem Biol Drug Des indicated that this compound significantly reduces gastric acid secretion and promotes mucosal integrity, thus aiding in ulcer healing .

- In vitro experiments demonstrated that this compound stabilizes mast cells and inhibits inflammatory mediators, further supporting its anti-inflammatory properties .

Table 1: In Vitro Activity of this compound

| Assay Type | Result |

|---|---|

| Histamine Release Inhibition | Significant inhibition observed |

| Leukocyte Emigration | Strong inhibition at tested concentrations |

Table 2: Clinical Efficacy in Gastric Conditions

| Condition | Treatment Duration | Improvement Rate |

|---|---|---|

| Gastritis | 8 weeks | 75% |

| Duodenal Ulcer | 12 weeks | 80% |

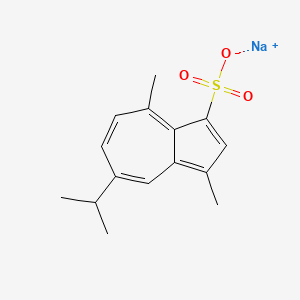

Propriétés

Numéro CAS |

6223-35-4 |

|---|---|

Formule moléculaire |

C15H18NaO3S |

Poids moléculaire |

301.4 g/mol |

Nom IUPAC |

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |

Clé InChI |

ALJAEUGLKAEWPT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6223-35-4 |

Synonymes |

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium gualenate?

A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.

Q3: How is this compound typically formulated for pharmaceutical applications?

A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].

Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?

A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].

Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?

A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.

Q6: What are the applications of this compound in a clinical setting?

A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.